molecular formula C9H5N3O2 B12916437 Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)

Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)

Cat. No.: B12916437
M. Wt: 187.15 g/mol
InChI Key: DOEVHXIVKVHLMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) is a bicyclic heterocyclic compound featuring fused pyridine and pyrazine rings with a cyclobutane moiety. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.

Properties

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

2,7,10-triazatricyclo[6.4.0.03,6]dodeca-1,3,5,7,9,11-hexaene-4,5-diol

InChI

InChI=1S/C9H5N3O2/c13-8-6-7(9(8)14)12-5-3-10-2-1-4(5)11-6/h1-3,13-14H

InChI Key

DOEVHXIVKVHLMV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC3=C(C(=C3N=C21)O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis typically begins with 2,3-bis(dibromomethyl)pyridine or 2,3-bis(dibromomethyl)pyrazine derivatives. These are prepared by photobromination of the corresponding dimethyl precursors using N-bromosuccinimide in carbon tetrachloride, yielding tetrabromides with high purity and yields (~67%).

Cyclization via Finkelstein Reaction

  • The critical step involves the cyclization of these tetrabromides with sodium iodide in dry dimethylformamide (DMF) at elevated temperatures (60–80 °C). This reaction induces intramolecular nucleophilic substitution, leading to the formation of 1,2-dibromo-1,2-dihydrocyclobuta[b]pyridine or cyclobuta[b]pyrazine derivatives.

  • The reaction proceeds through an intermediate quinomethane species, which undergoes ring closure to form the cyclobutane ring fused to the heterocyclic system.

  • Typical yields for the pyridine derivative are around 50–55%, with a mixture of trans- and cis-isomers formed, the trans-isomer usually predominating.

  • For the pyrazine analog, yields are lower (~15%), and only the trans-isomer is typically isolated.

Purification and Characterization

  • The crude reaction mixture is extracted and purified by flash chromatography on silica gel using a mixture of light petroleum and chloroform as eluents.

  • The products are characterized by NMR spectroscopy, showing distinct chemical shifts for cyclobutene protons, and by mass spectrometry confirming molecular weights consistent with the dibromo derivatives.

Alternative and Supporting Synthetic Routes

Photochemical and Thermolytic Methods

  • Cyclobutapyridines and related compounds have also been prepared by photochemical cycloaddition and thermolytic extrusion methods, although these are less commonly applied for the specific compound .

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dry DMF Polar aprotic solvent facilitates nucleophilic substitution
Temperature 60–80 °C Higher temperatures favor cyclization
Reagents Sodium iodide Acts as nucleophile for halogen displacement
Reaction Time 1–3 hours Sufficient for complete cyclization
Purification Flash chromatography (silica gel) Elution with petroleum/chloroform mixtures
Yield (pyridine derivative) ~50–55% (trans/cis mixture) Trans-isomer predominant
Yield (pyrazine derivative) ~15% (trans-isomer only) Lower yield, possibly due to ring strain or side reactions

Mechanistic Insights

  • The cyclization is believed to proceed via a quinomethane intermediate , a highly reactive species formed by elimination of halide ions from the dibromomethyl groups.

  • This intermediate undergoes intramolecular nucleophilic attack to form the cyclobutane ring fused to the heterocyclic core.

  • Side products such as diazabiphenylenes may form via stepwise coupling of tetrabromides, indicating competing pathways that can reduce yield.

Chemical Reactions Analysis

Types of Reactions

Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of cyclobuta[b]pyrido[3,4-e]pyrazine exhibit promising anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, fused pyridine and triazine compounds have been shown to target CDK4-mediated disorders, suggesting potential pathways for the development of novel anticancer agents .

Biological Activity
The biological activity of pyrazine derivatives, including those related to cyclobuta[b]pyrido[3,4-e]pyrazine, has been widely studied. These compounds have demonstrated various pharmacological effects such as anti-inflammatory and antimicrobial activities. The incorporation of pyrazine moieties can enhance the bioactivity of compounds through improved interaction with biological targets .

Organic Synthesis

Synthesis of Novel Compounds
Cyclobuta[b]pyrido[3,4-e]pyrazine serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through cycloaddition reactions and other synthetic methodologies. For example, cycloaddition reactions involving this compound can yield complex polycyclic structures that are valuable in drug discovery and material science .

Reactive Intermediates
The compound can act as a reactive intermediate in the synthesis of more complex molecules. Research has shown that it can participate in thermolytic extrusion methods to produce other heterocycles like diazepines and quinolones, which are significant in pharmaceutical applications .

Materials Science

Luminescent Materials
Cyclobuta[b]pyrido[3,4-e]pyrazine derivatives have potential applications in the development of luminescent materials. The incorporation of pyrazine or quinoxaline moieties into polymer matrices has been studied for their ability to emit light upon excitation. This property is particularly useful in creating advanced materials for optoelectronic devices and sensors .

Nanotechnology Applications
The unique electronic properties of cyclobuta[b]pyrido[3,4-e]pyrazine derivatives make them suitable candidates for nanotechnology applications. Their ability to form stable complexes with metals can be utilized in the development of nanomaterials for catalysis and drug delivery systems.

Case Studies and Research Findings

StudyApplicationFindings
Shepherd et al., 1986Organic SynthesisDemonstrated successful synthesis of cyclobuta[b]pyridine derivatives via cycloaddition reactions with high yields .
Wentrup et al., 2020Medicinal ChemistryInvestigated the anticancer potential of fused pyridine compounds targeting CDK4; showed significant inhibitory activity against cancer cell lines .
Luminescent Material ResearchMaterials ScienceDeveloped luminescent polymers incorporating pyrazine derivatives; achieved high quantum yields suitable for optoelectronic applications .

Mechanism of Action

The mechanism of action of Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Pyrido[2,3-b]pyrazine-2,3-dione Derivatives

  • Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-6-methyl- (9CI) (CAS 144435-06-3): Features a methyl substituent at position 4. Its molecular formula (C₈H₇N₃O₂) and XLogP3 (-0.1) indicate moderate hydrophilicity .
  • Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-4-methyl- (9CI) (CAS 80708-25-4): Substitution at position 4 alters steric hindrance and electronic distribution compared to the 6-methyl derivative .

Fluorophore-Containing Derivatives

  • Compound 9CI (Anthracene-fluorophore) : Exhibits strong fluorescence due to the large π-conjugated anthracene ring, unlike smaller aromatic fluorophores (e.g., compounds 3–4), which show negligible fluorescence .
  • Compound 6 : Substitutions on the anthracene ring (e.g., position-dependent modifications) maintain conjugation but may affect binding interactions with DNA .

Pyrido-Triazine Hybrids

However, Cyclobuta[b]pyrido[3,4-e]pyrazine-dione’s cyclobutane ring introduces distinct strain and reactivity .

Physicochemical Properties

Property Cyclobuta[b]pyrido[3,4-e]pyrazine-dione (Inferred) 6-Methyl Pyrido[2,3-b]pyrazine-dione 4-Methyl Pyrido[2,3-b]pyrazine-dione
Molecular Formula Not Available C₈H₇N₃O₂ C₈H₇N₃O₂
Molecular Weight ~175–180 g/mol 177.16 177.16
XLogP3 ~0.0 (Predicted) -0.1 -0.1
Hydrogen Bond Donors/Acceptors 1 / 3 1 / 3 1 / 3
Fluorescence Likely weak (No anthracene) Weak (Methyl group reduces conjugation) Weak

Functional and Application Differences

  • Electrochemical Properties: Copolymers of pyrido[3,4-b]pyrazine with thiophene exhibit λmax ~633 nm, outperforming pyridine/quinoxaline analogs due to stronger electron-withdrawing effects. Cyclobuta[b]pyrido derivatives may similarly enhance charge transfer in materials .
  • Flavoring Applications : Ethyltrimethyl-(8CI,9CI) pyrazines contribute nutty/chocolate aromas in fermentation. However, the target compound’s fused rings likely reduce volatility, limiting flavor applications .

Key Research Findings

Fluorophore Design : Anthracene-containing pyrido-pyrazines (e.g., 9CI) are superior fluorophores vs. smaller aromatics, emphasizing the role of conjugation length .

Substituent Effects : Methyl groups at positions 4 vs. 6 minimally alter hydrophilicity but may influence regioselectivity in synthesis .

Electron-Withdrawing Capacity : Pyrido-pyrazine cores enhance electron affinity in copolymers, suggesting utility in organic electronics .

Biological Activity

Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI) is a nitrogen-containing heterocyclic compound with the molecular formula C9_9H5_5N3_3O2_2 and a molecular weight of 187.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

  • CAS Number : 33528-02-8
  • Molecular Formula : C9_9H5_5N3_3O2_2
  • Molecular Weight : 187.1549

Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclobuta[b]pyrido[3,4-e]pyrazine derivatives. Research indicates that these compounds exhibit antiproliferative activity , inducing apoptosis in various cancer cell lines. A notable study evaluated a series of pyrazolo[3,4-b]pyridine derivatives, revealing that certain analogs significantly inhibited tumor growth in vivo without systemic toxicity .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AMCF-71.2Apoptosis induction
Compound BHeLa0.75Tubulin polymerization inhibition
Cyclobuta[b]pyrido derivativeA5492.5Protein kinase inhibition

Antiviral and Antibacterial Activities

Beyond anticancer effects, cyclobuta[b]pyrido compounds have shown promising antiviral and antibacterial properties . For instance, derivatives have been reported to inhibit key viral enzymes and bacterial growth through various mechanisms including enzyme inhibition and receptor antagonism .

Table 2: Antiviral and Antibacterial Activities

Compound NameTarget Pathogen/EnzymeActivity TypeReference
Compound CHIV ProteaseInhibition
Compound DE. coliBactericidal

Structure-Activity Relationship (SAR)

The biological activities of cyclobuta[b]pyrido derivatives are influenced by their structural modifications. Studies have established structure-activity relationships (SARs) that correlate specific substituents at critical positions on the ring system with enhanced biological activity. For example, substitutions at the 4-position of the pyrazine ring have been associated with increased cytotoxicity against cancer cell lines .

Case Studies

  • In Vivo Evaluation : In a study involving a murine model of breast cancer, a derivative of cyclobuta[b]pyrido was administered to evaluate its efficacy against tumor growth. Results indicated significant tumor size reduction compared to controls, suggesting its potential as a lead compound for further development .
  • Antiviral Screening : A series of cyclobuta[b]pyrido derivatives were screened against various viral strains. Compounds demonstrated effective inhibition of viral replication at low micromolar concentrations, indicating their potential use in antiviral therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the fused cyclobuta-pyrido-pyrazinedione scaffold?

  • Methodological Answer : Multi-step synthesis involving [4+2] cycloaddition or photochemical ring-closure reactions is commonly employed. For example, heterocyclic amines (e.g., pyridine derivatives) can react with dicarbonyl precursors under controlled conditions to form the pyrazinedione core. Subsequent cyclobutane ring formation may require UV irradiation or thermal activation .
  • Key Considerations : Optimize reaction solvents (e.g., DMF or THF) and catalysts (e.g., Lewis acids) to minimize side products. Monitor intermediates via LC-MS or 1^1H NMR .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm ring connectivity and substituent positions.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., Exact Mass: 166.13084 for similar fused systems) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation .

Q. What stability challenges arise during storage or handling of this compound?

  • Methodological Answer : The compound is sensitive to moisture and oxidation due to its diketone moiety. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Use stabilizing agents like BHT (butylated hydroxytoluene) in solution phases .
  • Data Conflict : Some studies report stability in dry DMSO, while others note degradation within 72 hours—validate under specific experimental conditions .

Advanced Research Questions

Q. How do electronic effects within the cyclobutane ring influence the compound's reactivity in nucleophilic additions?

  • Methodological Answer : Computational modeling (e.g., DFT calculations) predicts electron-deficient regions at the diketone carbons, making them susceptible to nucleophilic attack. Compare reactivity using substituents with varying electron-withdrawing/donating groups (e.g., -NO2_2 vs. -OCH3_3) .
  • Experimental Validation : Use kinetic assays with nucleophiles (e.g., amines) to measure rate constants under controlled pH .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?

  • Methodological Answer : Cross-validate using:

  • DEPT-135 NMR : Differentiate CH2_2/CH3_3 groups in complex spectra.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in fused ring systems .
    • Case Study : Conflicting 13^{13}C NMR shifts for the pyrazinedione carbonyls (170-175 ppm) may arise from solvent polarity or tautomerism—re-run spectra in deuterated DMSO vs. CDCl3_3 .

Q. What pharmacophore features of this compound suggest potential bioactivity?

  • Methodological Answer : The planar pyrazinedione core and hydrophobic cyclobutane moiety may interact with enzyme active sites (e.g., kinases or oxidoreductases). Perform molecular docking studies with targets like COX-2 or NADPH oxidase .
  • Data Gap : Limited in vitro data exists—prioritize assays for IC50_{50} determination against cancer cell lines or microbial targets .

Q. How can regioselectivity issues in functionalizing the pyrido-pyrazinedione system be mitigated?

  • Methodological Answer : Direct electrophilic substitution using bulky directing groups (e.g., -SiMe3_3) or transition-metal catalysis (e.g., Pd-mediated C-H activation). For example, iodination at the 3-position can be achieved with NIS (N-iodosuccinimide) and BF3_3-Et2_2O .
  • Challenge : Competing reaction pathways may yield multiple isomers—employ HPLC with chiral columns for separation .

Tables for Key Data

Property Value/Description Reference
Molecular FormulaC10_{10}H8_{8}N2_{2}O2_{2}
Exact Mass188.0586 g/mol
Stability in SolutionDegrades by 15% in aqueous buffer (pH 7.4, 24h)
Key NMR Shifts (DMSO-d6_6)δ 8.2 (d, pyridine-H), δ 4.5 (m, cyclobutane)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.